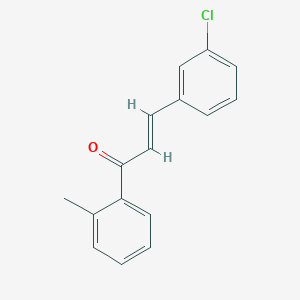
(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as tert-butyl-2-methylphenylprop-2-en-1-one, is a chemical compound that is used as a starting material in the synthesis of various pharmaceuticals and other compounds. It is a colorless, crystalline solid with a molecular weight of 212.26 g/mol and a melting point of 78-82°C. This compound is a versatile intermediate for the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals.
Applications De Recherche Scientifique
Tert-butyl-2-methylphenylprop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the synthesis of new organic compounds. It has also been used in the synthesis of various polymers and oligomers, as well as in the synthesis of various heterocyclic compounds.
Mécanisme D'action
Tert-butyl-2-methylphenylprop-2-en-1-one acts as a substrate for various enzymes, which catalyze the formation of a variety of products. The reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one-methylphenylprop-2-en-1-one with an enzyme results in the formation of a product, which is then further transformed into the desired product.
Biochemical and Physiological Effects
Tert-butyl-2-methylphenylprop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl-2-methylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, it is a versatile intermediate for the synthesis of a variety of compounds. However, it has several limitations, such as its low solubility in water, which can limit its use in certain laboratory experiments.
Orientations Futures
The future of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one-methylphenylprop-2-en-1-one is promising, as research into its potential applications is ongoing. Possible future directions include the further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of new organic compounds and polymers. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceuticals and other compounds. Finally, further research into its potential toxicity and safety is needed in order to assess its use in a variety of applications.
Méthodes De Synthèse
Tert-butyl-2-methylphenylprop-2-en-1-one is synthesized by the reaction of tert-butyl alcohol and 2-methylphenylprop-2-en-1-one in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is carried out at a temperature of 80-90°C for several hours. The product is then isolated by distillation and purified by recrystallization.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-15-7-5-6-8-18(15)19(21)14-11-16-9-12-17(13-10-16)20(2,3)4/h5-14H,1-4H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOXLDOVAJACCN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


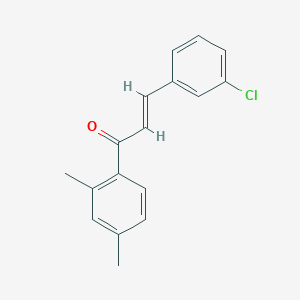
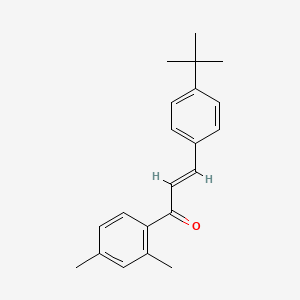
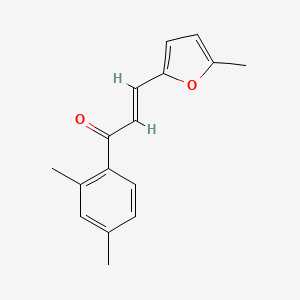
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

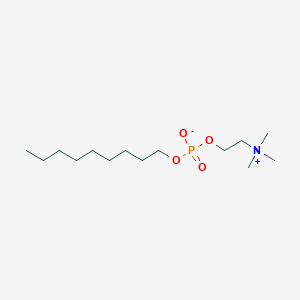
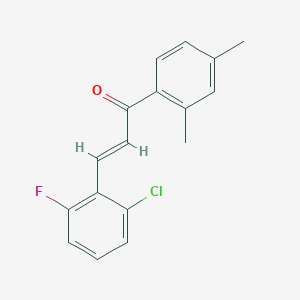
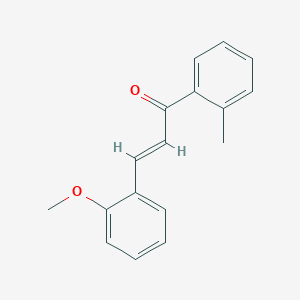

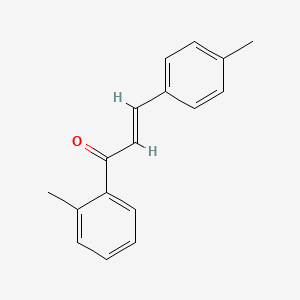
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)
![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
